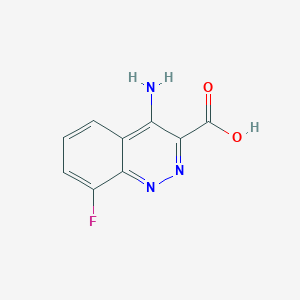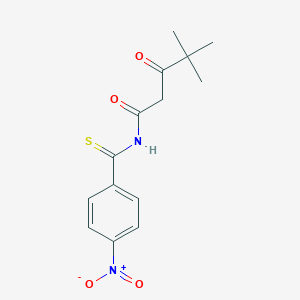
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DTNM, and it has been synthesized using a variety of methods.
Applications De Recherche Scientifique
DTNM has been extensively studied for its potential applications in scientific research. One of the most promising applications of DTNM is in the field of cancer research. DTNM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of DTNM is not fully understood. However, it is believed that DTNM inhibits the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
DTNM has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DTNM has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
DTNM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to its use. DTNM is a reactive compound and can be difficult to handle. It is also relatively unstable and can decompose over time.
Orientations Futures
There are a number of future directions for research on DTNM. One area of research is the development of new cancer therapies based on DTNM. Another area of research is the development of new methods for synthesizing DTNM and related compounds. Additionally, there is a need for further research into the mechanism of action of DTNM and its biochemical and physiological effects.
Méthodes De Synthèse
DTNM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-nitrobenzyl chloride with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of a thioester intermediate, which is then reduced using a reducing agent to yield DTNM.
Propriétés
Numéro CAS |
178408-11-2 |
|---|---|
Nom du produit |
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- |
Formule moléculaire |
C14H16N2O4S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxopentanamide |
InChI |
InChI=1S/C14H16N2O4S/c1-14(2,3)11(17)8-12(18)15-13(21)9-4-6-10(7-5-9)16(19)20/h4-7H,8H2,1-3H3,(H,15,18,21) |
Clé InChI |
XBSZINYUSOWIOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
178408-11-2 |
Synonymes |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxo-pentanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



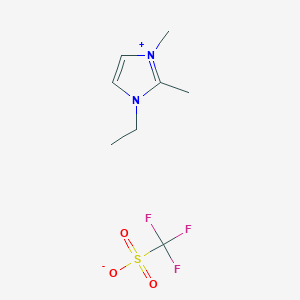
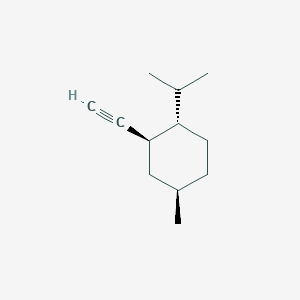
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

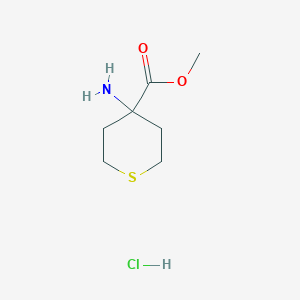
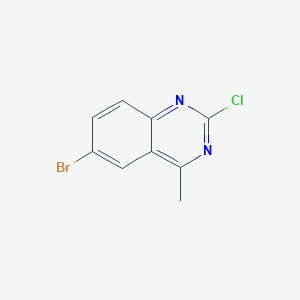
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
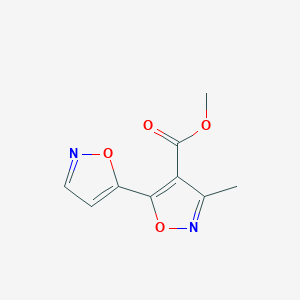
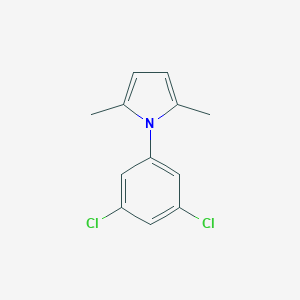
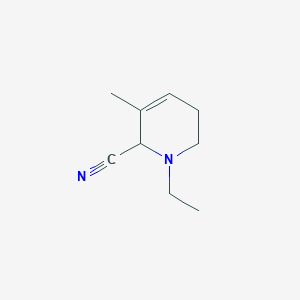
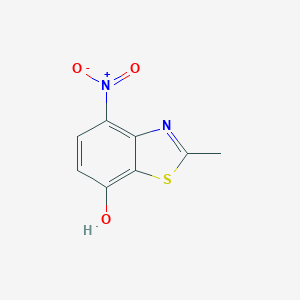
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
